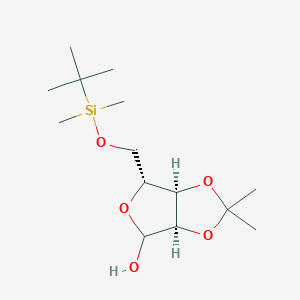

5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose derivatives involves key steps such as condensation, deprotection, and selective functional group transformations. For instance, the compound and its analogues were prepared by condensation of 5-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-α-D-erythro-3-pentulofuranose with lithiated derivatives, followed by deprotection processes to yield various protected ribofuranoses (Lipka et al., 1996).

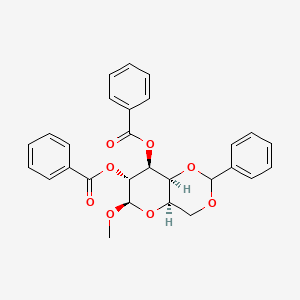

Molecular Structure Analysis

The molecular structure of this compound is characterized by its protective groups, which are strategically placed to facilitate subsequent synthetic transformations. These groups protect the reactive hydroxyl sites of the sugar molecule, making it a versatile intermediate for further chemical modifications.

Chemical Reactions and Properties

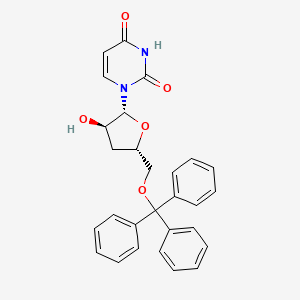

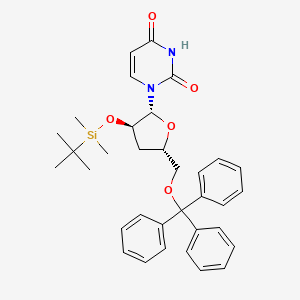

This compound undergoes a variety of chemical reactions, including isomerization and cycloadditions, due to its functional groups. Isomerization between 0-2′ and 0-3′ positions in ribonucleosides has been observed, influenced by solvent type and the specific nucleoside derivative involved (Olgivie & Entwistle, 1981).

Scientific Research Applications

Lipka et al. (1996) reported the synthesis of methylene-bridged analogues of nicotinamide riboside, nicotinamide mononucleotide, and nicotinamide adenine dinucleotide using 5-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-3(R)-(nicotinamid-2-ylmethyl)-α-D-ribofuranose, a derivative of the compound (Lipka, Ztorski, Watanabe, & Pankiewicz, 1996).

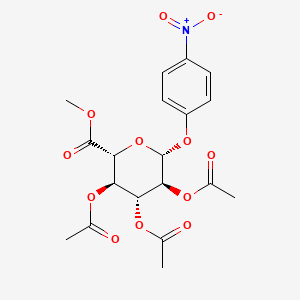

Robins et al. (2000) explored the synthesis of glucose-derived 3'-(carboxymethyl)-3'-deoxyribonucleosides and 2', 3'-lactones as synthetic precursors for amide-linked oligonucleotide analogues. This included the use of esters of 5-O-acetyl- or 5-azido-5-deoxy-3-(carboxymethyl)-D-ribofuranose, which relates to the compound of interest (Robins, Doboszewski, Timoshchuk, & Peterson, 2000).

Alzérreca (2003) described a new approach to 1'C-modified riboside scaffold via stereoselective functionalization of D-(+)-ribonic-γ-lactone, which involved the glycosylation of 5-O-(tert-butyldiphenylsilyl)-2,3-O-isopropylidene-D-ribofuranolactone lb, a compound closely related to the one (Alzérreca, 2003).

Chen, Drach, and Townsend (2003) conducted a convergent synthesis of polyhalogenated quinoline C-nucleosides as potential antiviral agents. This involved the use of 6-O-(tert-butyldimethylsilyl)-1-(4,5-dichloro-2-nitrophenyl)-1,2-dideoxy-3,4-O-isopropylidene-d-allo-1-enitol, a derivative of the compound of interest (Chen, Drach, & Townsend, 2003).

Hall et al. (2000) synthesized α-chloronitroso compounds derived from carbohydrate ketones, including 5-O-(tert-butyldiphenylsilyl)-3-chloro-3-deoxy-1,2-O-isopropylidene-3-C-nitroso-α-D-xylofuranose, demonstrating a use of the compound in the creation of novel chemical structures (Hall, Bailey, Rees, Rosair, & Wightman, 2000).

Mechanism of Action

Target of Action

It is known to be a crucial intermediate in the creation of antiviral and antitumor medicines , suggesting that its targets may include viral proteins or cancer cell pathways.

Mode of Action

It is a stereoselective, unsubstituted aryl group , which suggests it may interact with its targets through specific stereochemical interactions

Biochemical Pathways

, its role as an intermediate in the synthesis of antiviral and antitumor agents implies it may be involved in pathways related to viral replication or cancer cell proliferation.

Result of Action

Given its use in the synthesis of antiviral and antitumor agents , it may contribute to the inhibition of viral replication or cancer cell growth.

properties

IUPAC Name |

(3aR,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-12,15H,8H2,1-7H3/t9-,10-,11-,12?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLRGSYXWAKGJM-KBIHSYGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)O)CO[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.